

Diacetone Fructose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diacetone fructose*

Cat. No.: *B12356002*

[Get Quote](#)

An In-depth Review of the Synthesis, Properties, and Applications of a Versatile Carbohydrate Intermediate

Diacetone fructose, a crystalline derivative of D-fructose, serves as a pivotal intermediate in carbohydrate chemistry. Its strategic use of isopropylidene protecting groups renders it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of **diacetone fructose**, detailing its synthesis, chemical properties, and diverse applications, with a focus on quantitative data and experimental methodologies.

Chemical Properties and Characterization

Diacetone fructose, formally known as 2,3:4,5-di-O-isopropylidene- β -D-fructopyranose, is a white to off-white crystalline powder.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	20880-92-6	[2] [3]
Molecular Formula	C ₁₂ H ₂₀ O ₆	[4]
Molecular Weight	260.28 g/mol	[4]
Melting Point	94.0-97.5 °C	[1]
Optical Rotation	[\alpha]D ₂₀ = -30.5 to -34.8°	[1]
Solubility	Soluble in chloroform, ethyl acetate, methanol.	[5]

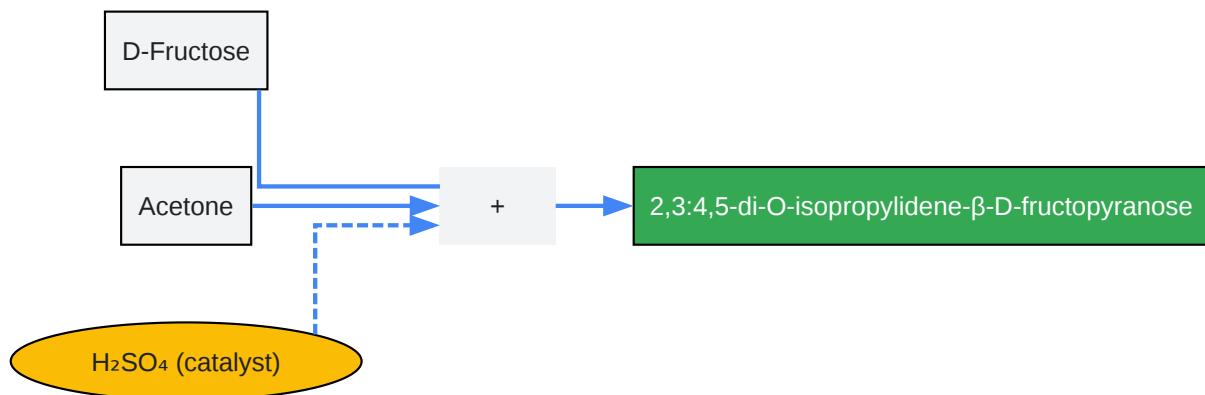
Spectroscopic analysis is crucial for the characterization of **diacetone fructose**. The following data has been reported:

Spectroscopy	Key Data	Reference
¹ H NMR (500 MHz, DMSO-d ₆)	δ (ppm): 5.70 (d, 1H), 5.63 (d, 1H), 4.67 (dd, 1H), 4.53 (dd, 1H), 4.32 (d, 1H), 4.2 (d, 1H), 3.71 (d, 1H), 3.56 (d, 1H), 1.41 (s, 3H), 1.35 (s, 3H), 1.35 (s, 3H), 1.27 (s, 3H)	[6]
¹³ C NMR (125 MHz, CDCl ₃) of 1-O-methacryloyl derivative	The carbon signals of the diacetone fructose moiety would be present.	[7]
FTIR (KBr)	ν (cm ⁻¹): 3279 (-OH), 2984, 2937, 2897 (-CH, -CH ₂ , -CH ₃), 1242, 1104, 1063 (C-O)	[1]

Synthesis of Diacetone Fructose

The most common method for the synthesis of **diacetone fructose** is the acid-catalyzed reaction of D-fructose with acetone. This reaction takes advantage of the protection of the hydroxyl groups at the 2,3 and 4,5 positions by forming stable isopropylidene ketals.

Experimental Protocol: Synthesis of 2,3:4,5-di-O-isopropylidene- β -D-fructopyranose


Materials:

- D-Fructose
- Acetone
- Sulfuric acid

Procedure:

- D-fructose is converted to 2,3:4,5-di-O-isopropylidene-D-fructopyranose using acetone and sulfuric acid as a catalyst.[\[1\]](#)
- Recrystallization from a 1:1 mixture of diethyl ether and n-hexane (75 mL) yields white crystals of the product.[\[8\]](#)

Yield: 70%[\[8\]](#)

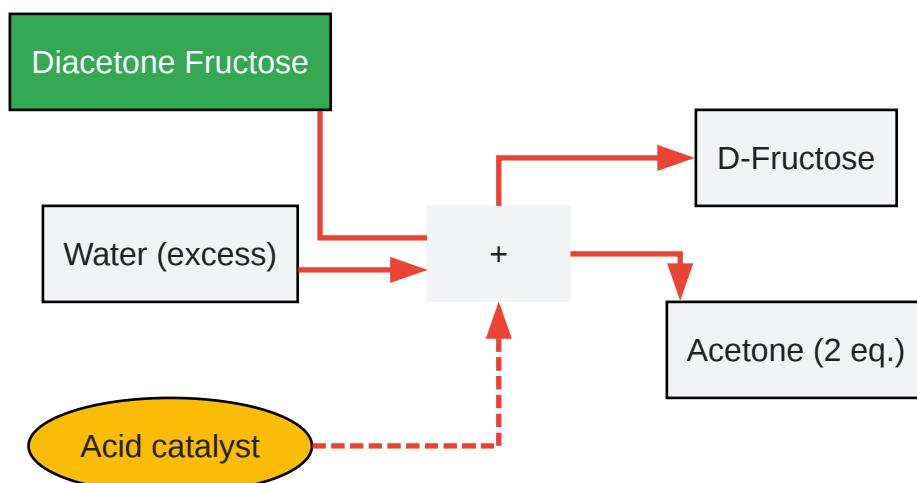
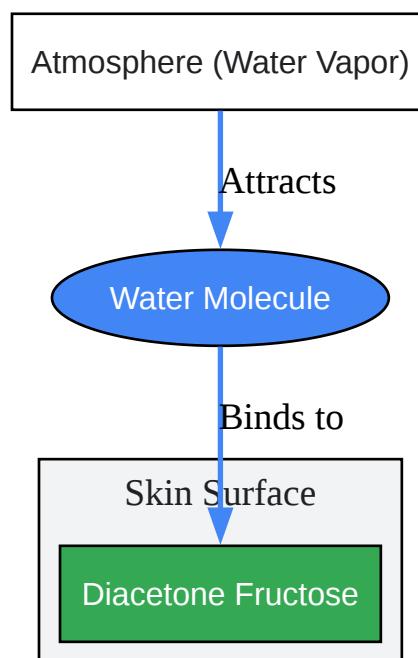
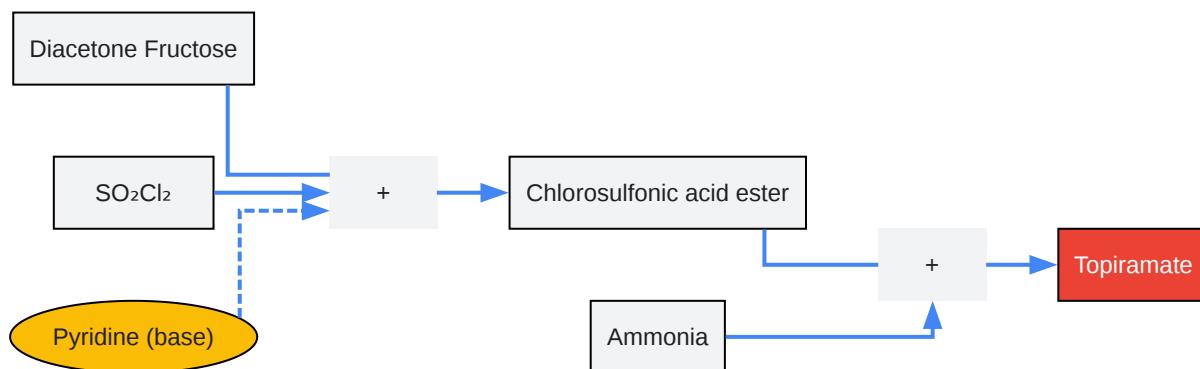
[Click to download full resolution via product page](#)

Synthesis of **Diacetone Fructose**.

Applications in Drug Development: Synthesis of Topiramate

Diacetone fructose is a key intermediate in the synthesis of the antiepileptic drug Topiramate. [9] The synthesis involves a two-step process starting from **diacetone fructose**.

Experimental Protocol: Synthesis of Topiramate from Diacetone Fructose




Step 1: Esterification

- **Diacetone fructose** is reacted with sulfonyl chloride in a mixed solvent of toluene and methylene chloride (9:1 v/v).[5]
- The reaction is carried out under weak basic conditions using pyridine, a pyridine derivative, or triethylamine at a temperature between 0 °C and 40 °C to generate the chlorosulfonic acid ester.[5]

Step 2: Amination

- The resulting sulfonate is then reacted with ammonia in a mixed solvent of tetrahydrofuran and methylene chloride (9:1 v/v) to produce the crude Topiramate.[5]
- The wet product is subjected to vacuum drying at 45 °C for 6 hours to obtain the final product.[5]

Yield: 94 ± 3%[5]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbino.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2,3:4,5-Di-o-isopropylidene-beta-D-fructopyranose | C12H20O6 | CID 10244345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. D-fructopyranose, 2,3:5,6-di-o-isopropylidene-, [webbook.nist.gov]
- To cite this document: BenchChem. [Diacetone Fructose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12356002#review-of-diacetone-fructose-in-carbohydrate-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com